Cas no 76272-16-7 (Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-)

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-, is a specialized organic compound featuring a benzenecarboximidoyl chloride core substituted with an N-hydroxy and 3-methoxy group. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of amidoximes and other nitrogen-containing derivatives. The presence of the methoxy group enhances solubility in polar organic solvents, facilitating its use in diverse reaction conditions. Its stability under controlled conditions makes it a reliable intermediate for pharmaceutical and agrochemical applications. The compound’s selective reactivity allows for precise functionalization in complex molecular frameworks, supporting advanced research in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- structure
76272-16-7 structure
Product Name:Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
CAS No:76272-16-7
MF:C8H8ClNO2
MW:185.607621192932
CID:4460640
PubChem ID:3501474
Update Time:2025-11-04

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
    • N-HYDROXY-3-METHOXY-BENZENECARBOXIMIDOYL CHLORIDE
    • N-HYDROXY-3-METHYOXY-BENZENECARBOXIMIDOYL CHLORIDE
    • 1826917-70-7
    • N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
    • DB-087918
    • DTXSID30393093
    • 76272-16-7
    • N-HYDROXY-3-METHOXYBENZIMIDOYL CHLORIDE
    • SY331739
    • alpha-Chloro-3-methoxybenzaldoxime
    • MDL: MFCD11616880
    • Inchi: 1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8+
    • InChI Key: DEXRYCNUFWKXHS-CSKARUKUSA-N
    • SMILES: C1C(/C(=N\O)/Cl)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 185.0243562Da
  • Monoisotopic Mass: 185.0243562Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.8Ų

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Pricemore >>

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Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Suppliers

Amadis Chemical Company Limited
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(CAS:76272-16-7)Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
Order Number:A1241918
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:58
Price ($):329
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Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- Related Literature

Additional information on Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-

Comprehensive Analysis of Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7)

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzene ring coupled with imidoyl chloride and N-hydroxy-3-methoxy functional groups, makes it a versatile intermediate in synthetic chemistry. Researchers frequently explore its applications in drug discovery, bioconjugation, and material science, aligning with current trends in green chemistry and sustainable synthesis.

The compound’s CAS number 76272-16-7 serves as a critical identifier in regulatory and safety documentation. Recent studies highlight its role in developing enzyme inhibitors and antimicrobial agents, addressing global concerns like antibiotic resistance. Its N-hydroxy moiety is particularly significant for designing chelating agents and radical scavengers, topics gaining traction in antioxidant research and cosmetic formulations.

From an industrial perspective, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- is pivotal in optimizing high-yield reactions with minimal byproducts. Innovations in catalytic processes and flow chemistry have further enhanced its utility, reducing environmental impact—a priority for modern ESG (Environmental, Social, and Governance)-driven enterprises. Analytical techniques like HPLC and NMR are essential for characterizing its purity, ensuring compliance with Good Manufacturing Practices (GMP).

Emerging discussions in AI-driven drug design and computational chemistry often reference derivatives of this compound, as its scaffold aids in molecular docking simulations. Additionally, its 3-methoxy group contributes to solubility enhancement, a key factor in formulation science. These attributes make it a frequent subject in patents related to biodegradable polymers and controlled-release systems.

In summary, Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- (CAS 76272-16-7) bridges fundamental research and industrial applications, reflecting the intersection of innovation and sustainability. Its multifaceted roles underscore its relevance in addressing contemporary scientific challenges, from precision medicine to eco-friendly manufacturing.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76272-16-7)Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-
A1241918
Purity:99%
Quantity:1g
Price ($):329
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